2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896341-31-4
VCID: VC4278950
InChI: InChI=1S/C16H13N5O4S/c1-10-4-3-7-20-14(10)18-15(19-16(20)23)26-9-13(22)17-11-5-2-6-12(8-11)21(24)25/h2-8H,9H2,1H3,(H,17,22)
SMILES: CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C16H13N5O4S
Molecular Weight: 371.37

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide

CAS No.: 896341-31-4

Cat. No.: VC4278950

Molecular Formula: C16H13N5O4S

Molecular Weight: 371.37

* For research use only. Not for human or veterinary use.

2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide - 896341-31-4

Specification

CAS No. 896341-31-4
Molecular Formula C16H13N5O4S
Molecular Weight 371.37
IUPAC Name 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide
Standard InChI InChI=1S/C16H13N5O4S/c1-10-4-3-7-20-14(10)18-15(19-16(20)23)26-9-13(22)17-11-5-2-6-12(8-11)21(24)25/h2-8H,9H2,1H3,(H,17,22)
Standard InChI Key AMHKXJUEXFGLNY-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Introduction

The compound 2-({9-methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide is a complex organic molecule that integrates a pyrido[1,2-a] triazin core with a sulfanyl group and an acetamide moiety. This structure is particularly noteworthy due to its potential biological activities and unique structural properties, which can influence its reactivity and interactions with biological targets.

Key Features:

  • Pyrido[1,2-a]135triazin Core: This heterocyclic structure is known for its diverse biological activities.

  • Sulfanyl Group: Contributes to the compound's chemical properties and biological activity.

  • Acetamide Moiety: Linked to the pyridotriazinyl core via a sulfanyl bridge.

Synthesis and Reaction Conditions

The synthesis of such compounds typically involves multiple steps, including the formation of the sulfanylacetamide linkage. Common reagents used include various solvents (e.g., ethanol or dimethylformamide) and catalysts to optimize yields. Reaction conditions often require controlled temperatures and specific atmospheric conditions (e.g., inert gas environments) to minimize side reactions.

Synthesis Steps:

  • Formation of Intermediate: Involves creating the pyrido[1,2-a] triazin core.

  • Introduction of Sulfanyl Group: Reaction with a thiol compound to form the sulfanyl bridge.

  • Attachment of Acetamide Moiety: Coupling with an acetamide derivative.

Biological Activities and Applications

Compounds with similar structures have been studied for their potential applications in drug development and as ligands in catalytic systems. The presence of the pyrido[1,2-a] triazin structure suggests potential interactions with biological targets, which could modulate enzyme activity or alter signal transduction pathways.

Potential Applications:

  • Pharmaceuticals: Due to its unique structure and potential biological activities.

  • Catalysis: As a ligand in catalytic systems.

Future Research Directions:

  • Pharmacological Studies: Investigate its effects on biological systems.

  • Chemical Modifications: Explore structural variations to enhance biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator